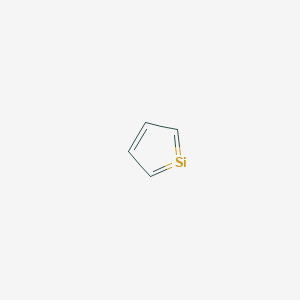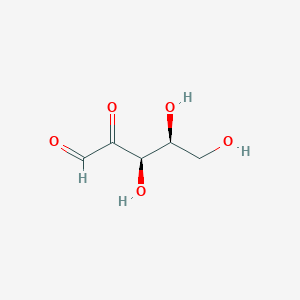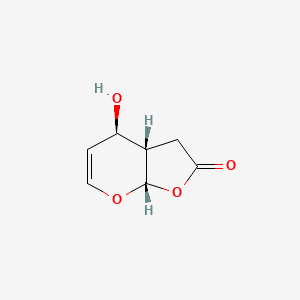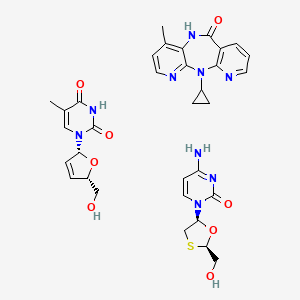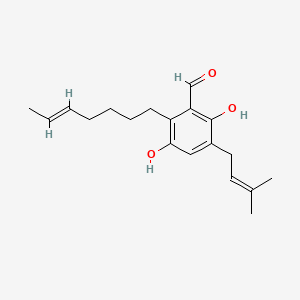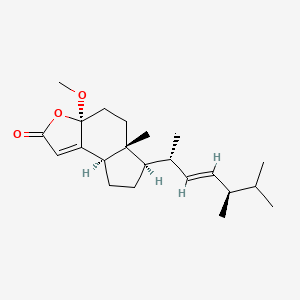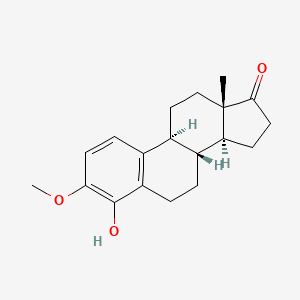
4-Hydroxyestrone-3-methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyestrone-3-methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestrone-3-methyl ether typically involves multiple steps starting from estradiol or its derivatives. Common synthetic routes may include:
Hydroxylation: Introduction of a hydroxyl group at the 4-position.
Methoxylation: Introduction of a methoxy group at the 3-position.
Oxidation: Conversion of the hydroxyl group at the 17-position to a ketone.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the ketone group at the 17-position.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying estrogen receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in hormone replacement therapy or cancer treatment.
Industry: Use in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-Hydroxyestrone-3-methyl ether involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular responses. The specific molecular targets and pathways would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The natural hormone from which it is derived.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estrone: Another naturally occurring estrogen.
Uniqueness
4-Hydroxyestrone-3-methyl ether is unique due to its specific substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other estrogens.
Eigenschaften
CAS-Nummer |
5976-62-5 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-4-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |
InChI-Schlüssel |
XITPEPUPAYFVDV-BFDPJXHCSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Synonyme |
4-hydroxyestrone-3-methyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)
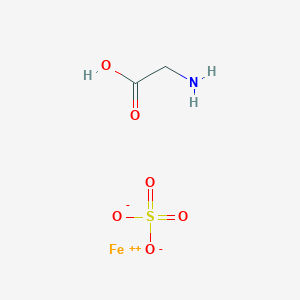


![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)
